molecular formula C10H17NS B13271643 [1-(3-Methylthiophen-2-yl)ethyl](propyl)amine

[1-(3-Methylthiophen-2-yl)ethyl](propyl)amine

Cat. No.: B13271643
M. Wt: 183.32 g/mol
InChI Key: CTXSJDCGZOPVBO-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)ethylamine: is an organic compound with the molecular formula C10H17NS and a molecular weight of 183.31 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Alkylation: The thiophene ring is then alkylated at the 3-position using an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Amine Introduction: The final step involves the introduction of the amine group through a reductive amination reaction. This can be achieved by reacting the alkylated thiophene with a primary amine (propylamine) in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 1-(3-Methylthiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(3-Methylthiophen-2-yl)ethylamine can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which can target the amine group or the thiophene ring.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where electrophiles such as halogens or nitro groups can be introduced. This is typically facilitated by Lewis acids like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids (aluminum chloride)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

1-(3-Methylthiophen-2-yl)ethylamine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Thienyl)ethylamine
  • 1-(3-Methylphenyl)ethylamine
  • 1-(3-Methylfuran-2-yl)ethylamine

Comparison

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-[1-(3-methylthiophen-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C10H17NS/c1-4-6-11-9(3)10-8(2)5-7-12-10/h5,7,9,11H,4,6H2,1-3H3

InChI Key

CTXSJDCGZOPVBO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=C(C=CS1)C

Origin of Product

United States

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